2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a hybrid molecule combining a 1,3,4-thiadiazole core with an indole scaffold, modified with a 3-fluorophenylmethyl substituent. The structure features:
- A 1,3,4-thiadiazole ring substituted at position 2 with a 5-methyl group and linked to an acetamide moiety.
- An indole moiety substituted at position 1 with a 3-fluorophenylmethyl group and at position 3 with a sulfanyl bridge connecting to the acetamide chain.
This design integrates pharmacophores known for diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The fluorine atom enhances lipophilicity and metabolic stability, while the thiadiazole and indole groups contribute to π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS2/c1-13-23-24-20(28-13)22-19(26)12-27-18-11-25(17-8-3-2-7-16(17)18)10-14-5-4-6-15(21)9-14/h2-9,11H,10,12H2,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPGBAADCKQMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The final step involves coupling the indole derivative with the thiadiazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the indole ring, potentially leading to the formation of dihydroindole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole ring, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and indole structures. For instance, derivatives similar to the compound have shown significant antiproliferative effects against various cancer cell lines, including breast cancer and leukemia cells. In one study, compounds with similar scaffolds demonstrated IC50 values in the submicromolar range against human cancer cell lines from the NCI-60 panel .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 1.47 |
| Compound B | Leukemia | 0.8 |
Antibacterial Activity
Thiadiazole derivatives have also been investigated for their antibacterial properties. Compounds featuring similar structures have shown effectiveness against multi-drug resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli. For example, a related compound exhibited inhibition zones of up to 32 mm against resistant strains in disk diffusion assays .
Case Studies
Several studies have explored derivatives of this compound in preclinical settings:
- Study on Anticancer Activity : A series of indole-thiadiazole derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- Antibacterial Efficacy : Research indicated that certain derivatives could effectively combat antibiotic-resistant bacterial strains, demonstrating their potential as new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of the compound with structurally or functionally related derivatives:
Table 1: Structural and Functional Comparison
Key Observations
Structural Flexibility: The target compound uniquely combines a 3-fluorophenylmethyl-indole with a 5-methyl-thiadiazole, distinguishing it from analogs with bulkier (e.g., adamantane ) or polar (e.g., cyano ) substituents. Unlike benzofuran/thiadiazole hybrids (64, 65) , the indole-thiadiazole scaffold may offer improved selectivity for targets like kinases or acetylcholinesterase .
Biological Activity :
- While direct data for the target compound is lacking, related thiadiazole-indole hybrids exhibit antiproliferative and enzyme-inhibitory properties. For example, compound 64 showed potent activity against MCF-7 cells , suggesting the target compound may share similar mechanisms (e.g., tubulin inhibition or CDK/p25 interaction).
- Fluorine substitution (as in the target compound) is associated with enhanced metabolic stability and binding affinity in kinase inhibitors .
Pharmacokinetic Considerations :
Biological Activity
The compound 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide , also known as K413-0060 , is a synthetic organic molecule that incorporates both indole and thiadiazole moieties. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings and case studies.
Chemical Structure
The chemical structure of K413-0060 can be represented as follows:
- Molecular Formula : CHFNOS
- IUPAC Name : this compound
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have shown broad-spectrum antimicrobial activity. Studies indicate that derivatives of this scaffold exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:
These findings suggest that K413-0060 may possess similar antimicrobial properties due to its structural components.
Anticancer Activity
Research has indicated that compounds with indole and thiadiazole structures can exhibit anticancer properties. For example:
- A study by Matysiak et al. demonstrated that certain thiadiazole derivatives inhibited tubulin polymerization and showed cytotoxic effects on cancer cell lines such as MCF-7 and A549 with IC values below 0.5 µg/ml .
| Compound | Cancer Cell Line | IC (µg/ml) |
|---|---|---|
| Compound from Matysiak's study | MCF-7 | 0.28 |
| Compound from Matysiak's study | A549 | 0.52 |
This suggests that K413-0060 may also demonstrate significant anticancer activity.
Anti-inflammatory Activity
Thiadiazole derivatives have been noted for their anti-inflammatory effects. The presence of the thiadiazole ring in K413-0060 may contribute to its potential to modulate inflammatory pathways. For instance, studies have shown that related compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
The biological activity of K413-0060 is likely mediated through its interaction with specific molecular targets. The compound may bind to receptors or enzymes involved in various biochemical pathways, leading to modulation of cellular functions associated with inflammation, cancer proliferation, and microbial resistance.
Case Studies
- Antimicrobial Screening : In a recent screening of a library of compounds including K413-0060 against various pathogens, it was found to exhibit notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Anticancer Evaluation : A multicellular spheroid model was used to evaluate the efficacy of K413-0060 against tumor growth. Results indicated a significant reduction in spheroid size compared to control groups, highlighting its potential in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide?
- The compound is synthesized via multi-step reactions involving:
- Indole functionalization : Substitution at the indole N1-position using 3-fluorobenzyl halides .
- Thiolation : Introduction of the sulfanyl group at the indole C3-position via nucleophilic substitution or oxidative coupling .
- Acetamide coupling : Reaction of the sulfanyl-indole intermediate with 5-methyl-1,3,4-thiadiazol-2-amine using chloroacetyl chloride or similar acylating agents .
- Key catalysts include pyridine and Zeolite (Y-H) for reflux conditions (150°C, 5 hours) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
- 1H/13C NMR : Assigns protons and carbons in the indole, thiadiazole, and acetamide moieties (e.g., δ 3.43 ppm for CH2 in acetamide, δ 7.04 ppm for indole H-5') .
- EIMS (Electron Impact Mass Spectrometry) : Confirms molecular ion peaks (e.g., m/z 189 for indole fragments) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C=S vibrations at ~680 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition : Test against kinases, proteases, or oxidoreductases using fluorometric or colorimetric assays (e.g., IC50 determination) .
- Antimicrobial activity : Disk diffusion or microdilution assays against Staphylococcus aureus or fungal strains, given thiadiazole’s known antibacterial properties .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfanyl-indole intermediate?
- Catalyst screening : Compare Zeolite (Y-H) with acidic/basic catalysts (e.g., Amberlyst-15, K2CO3) to improve reaction efficiency .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus toluene for better solubility of intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 5 hours) while maintaining >80% yield .
Q. How to resolve contradictions in biological activity data across studies?
- Structural analogs : Compare activity of derivatives with varying substituents (e.g., 3-fluorophenyl vs. 4-chlorophenyl) to identify pharmacophore requirements .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Mechanistic studies : Use siRNA knockdown or CRISPR to validate target engagement if activity discrepancies arise .
Q. What computational tools are suitable for studying the compound’s binding interactions?
- Molecular docking (AutoDock/Vina) : Model interactions with bacterial dihydrofolate reductase or human kinases using PDB structures (e.g., 1DHF, 2ITO) .
- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to predict reactive sites .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS/AMBER) .
Q. How to design structure-activity relationship (SAR) studies for enhanced potency?
- Core modifications : Replace thiadiazole with 1,3,4-oxadiazole or triazole to evaluate ring size impact on activity .
- Substituent variation : Introduce electron-withdrawing groups (NO2, CF3) at the 3-fluorophenyl position to modulate lipophilicity .
- Bioisosteric replacement : Substitute acetamide with sulfonamide or urea to alter hydrogen-bonding patterns .
Q. What strategies mitigate stability issues during in vitro assays?
- pH stability testing : Perform HPLC analysis after 24-hour incubation in buffers (pH 4–9) to identify degradation products .
- Light/temperature sensitivity : Store compounds in amber vials at –20°C and monitor decomposition via TLC .
- Cryopreservation : Use DMSO stock solutions (10 mM) with desiccants to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
